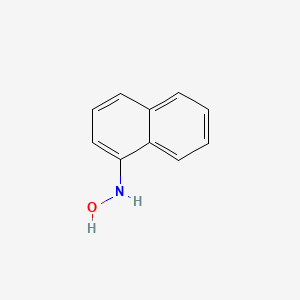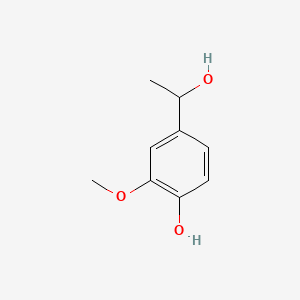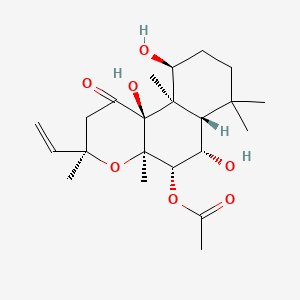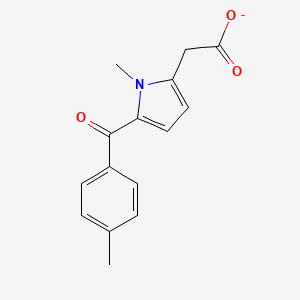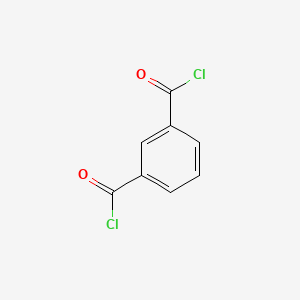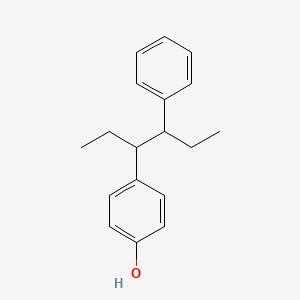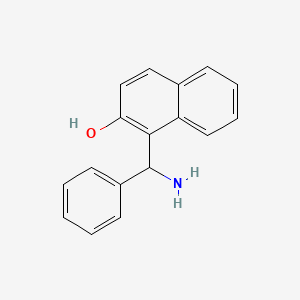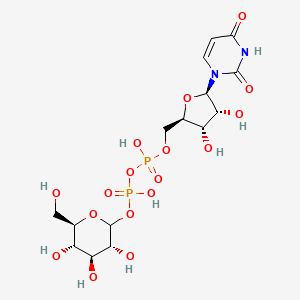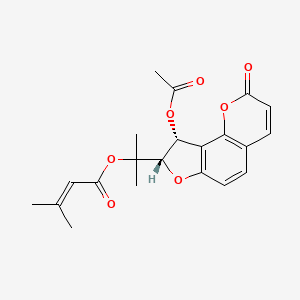
Tétraiodoéthylène
Vue d'ensemble
Description
It is an odourless yellow crystalline solid that is soluble in benzene and chloroform but insoluble in water . Tetraiodoethylene is a decomposition product of carbon tetraiodide and diiodoacetylene . Historically, it has been used as an antiseptic and a component in pesticide and fungicide formulations .
Applications De Recherche Scientifique
Tetraiodoethylene has several applications in scientific research:
Antiseptic: Historically, it was proposed as an antiseptic under the name diiodoform.
Pesticide and Fungicide: It has been used as a component in pesticide and fungicide formulations.
Heavy Metal Removal: Tetraiodoethylene is used in processes, methods, and systems for removing heavy metals from fluids.
Mécanisme D'action
- Its primary targets are not well-documented, but it has been used historically as an antiseptic and a component in pesticide and fungicide formulations .
- Absorption : TIE is a yellow crystalline solid, soluble in benzene and chloroform, but insoluble in water .
Target of Action
Pharmacokinetics
Result of Action
Analyse Biochimique
Biochemical Properties
Tetraiodoethylene plays a role in biochemical reactions primarily due to its iodine content. It interacts with various enzymes and proteins, often through halogen bonding, which can influence the activity of these biomolecules. For example, tetraiodoethylene reacts with ethylamine to form ethylamine di-tetraiodoethylene and ethylaminetetraiodoethylene . These interactions can alter the structure and function of the proteins involved, potentially affecting biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tetraiodoethylene can change over time. The compound is relatively stable under standard conditions but can degrade when exposed to light, turning brown and emitting a characteristic odor . Long-term exposure to tetraiodoethylene in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including alterations in metabolic pathways and gene expression profiles.
Méthodes De Préparation
Tetraiodoethylene can be synthesized through several methods:
Iodination of Calcium Carbide: This method involves the reaction of calcium carbide with iodine.
Potassium Hydroxide and Iodine on Barium Carbide: Another method involves the action of an aqueous solution of potassium hydroxide and iodine on barium carbide in chloroform or benzene.
Mixing Diiodoacetylene and Iodine in Carbon Disulphide: This method involves mixing separate solutions of diiodoacetylene and iodine in carbon disulphide.
Analyse Des Réactions Chimiques
Tetraiodoethylene undergoes various chemical reactions:
Reaction with Ethylamine: Tetraiodoethylene reacts with ethylamine to form ethylamine di-tetraiodoethylene and ethylaminetetraiodoethylene.
Reaction with Iodine Pentafluoride: It reacts with iodine pentafluoride to yield iodopentafluoroethane.
Decomposition: When exposed to light, tetraiodoethylene turns brown and emits a characteristic odour due to decomposition.
Comparaison Avec Des Composés Similaires
Tetraiodoethylene can be compared with other similar compounds such as:
- 1,2-Diiodoethylene
- Triiodoethylene
- Tetrafluoroethylene
- Tetrachloroethylene
- Tetrabromoethylene
Tetraiodoethylene is unique due to its high iodine content, which imparts distinctive chemical properties and reactivity compared to its halogenated counterparts .
Propriétés
IUPAC Name |
1,1,2,2-tetraiodoethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2I4/c3-1(4)2(5)6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQURDGVBSSDNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(I)I)(I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2I4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042462 | |
| Record name | Tetraiodoethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
531.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
513-92-8 | |
| Record name | Tetraiodoethylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=513-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraiodoethylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraiodoethylene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66408 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethene, 1,1,2,2-tetraiodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetraiodoethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraiodoethylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.434 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAIODOETHYLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9R00J32Z7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the molecular formula and weight of tetraiodoethylene?
A1: Tetraiodoethylene has the molecular formula C2I4 and a molecular weight of 531.63 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize tetraiodoethylene?
A2: Several spectroscopic techniques have been employed, including:
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify characteristic functional groups. For instance, polymeric carbon derived from tetraiodoethylene exhibits intense IR bands at 2150 cm-1, attributed to polyyne stretching vibrations [].
- Raman Spectroscopy: This technique provides complementary information about molecular vibrations and can be used to study tetraiodoethylene in various states. []
- UV-Vis Spectroscopy: UV-Vis spectroscopy is useful for studying the interactions of tetraiodoethylene with other molecules, such as halide anions, in solution. []
Q3: What is unique about the bonding interactions of tetraiodoethylene?
A3: Tetraiodoethylene is a powerful halogen bond donor due to the presence of four iodine atoms. [, , , , , , ] It readily forms halogen bonds (C-I···X) with various acceptor species, including halide anions, N-oxides, thiones, and other electron-rich entities. [, , , , , , , ]
Q4: How does halogen bonding with tetraiodoethylene influence crystal packing?
A4: Halogen bonds involving tetraiodoethylene play a crucial role in directing the self-assembly of molecules in the solid state. This can lead to the formation of various supramolecular architectures, including:
- Extended Chains: Observed in cocrystals of tetraiodoethylene with diacetylene-linked heterocycles [] and 2-mercapto-1-methylimidazole. []
- Two-Dimensional Layers: Seen in cocrystals of tetraiodoethylene with triphenylphosphine selenide. []
- Three-Dimensional Frameworks: Observed in cocrystals of tetraiodoethylene with 1,4-diisocyanobenzene. []
Q5: Can you give an example of how tetraiodoethylene has been used in crystal engineering?
A5: Tetraiodoethylene has been successfully used to construct supramolecular insulating networks around conducting nanowires. [] This "pea-in-a-pod" approach utilizes halogen bonding to create an insulating sheath, showcasing its potential in material science.
Q6: Can tetraiodoethylene be polymerized?
A6: Yes, tetraiodoethylene can be polymerized using alkali metals in toluene. This reaction yields polymeric carbon containing residual iodine. [] The polymerization process can involve the formation of diiodoacetylene as an intermediate. []
Q7: Has tetraiodoethylene shown any historical relevance in fungistatic applications?
A7: Early research investigated the fungistatic activity of tetraiodoethylene. [, ] While it showed some activity against fungi like Fusarium graminearum, Penicillium digitatum, and Botrytis allii, this activity wasn't solely attributed to electron withdrawal from the double bond by iodine atoms. [] Further research explored the relationship between the electronic properties of substituents on ethylenic compounds and their fungistatic activity. []
Q8: How is computational chemistry used to understand tetraiodoethylene and its interactions?
A8: Computational methods, particularly Density Functional Theory (DFT), have been valuable tools for:
- Characterizing Halogen Bonds: DFT calculations can quantify the strength of halogen bonds formed by tetraiodoethylene. For instance, I···C interactions in co-crystals have been estimated to range from -4.07 to -5.45 kcal/mol. []
- Analyzing Bonding Interactions: Techniques like Natural Bond Orbital (NBO) analysis help elucidate the nature of interactions, such as charge transfer in halogen bonds involving tetraiodoethylene. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



